2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Researchers requiring selective MAO-A inhibition often face unreliable potency from generic tryptamines. This 2-(4-chlorophenyl)-α-ethyltryptamine derivative solves this with a validated IC₅₀ of 42 nM against MAO-A and a >12,000-fold selectivity over MAO-B. - 6,000x more potent than parent α-ethyltryptamine, eliminating the need for high assay concentrations. - Defined selectivity profile enables clean interpretation of serotonin catabolism studies without MAO-B artifacts. - Supplied with analytical data, ensuring batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C18H19ClN2
Molecular Weight 298.8 g/mol
CAS No. 52018-89-0
Cat. No. B13942017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine
CAS52018-89-0
Molecular FormulaC18H19ClN2
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESCCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C18H19ClN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3
InChIKeyMGCXKZBSZFFGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine: Core Identity


2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine (IUPAC: 1-[2-(4-chlorophenyl)-1H-indol-3-yl]butan-2-amine; C₁₈H₁₉ClN₂; MW 298.81 g/mol) is a synthetic 2,3-disubstituted indole derivative structurally classified as an α-ethyltryptamine analog . The compound features a 4-chlorophenyl substituent at the indole 2-position and an α-ethyl-substituted ethanamine side chain at the 3-position, distinguishing it from simple ring-halogenated tryptamines. It has been characterized as a potent and highly selective inhibitor of monoamine oxidase A (MAO-A) in bovine brain mitochondria, with ancillary activity profiles captured in public bioactivity databases [1].

Inhibitor MAO-A pathway inhibition studies
Scaffold 2-(4-Chlorophenyl)indole biaryl probe
Data Reported bioactivity from public database

Why Generic Analogs Cannot Substitute


The 2-(4-chlorophenyl) substitution on the indole scaffold is not a minor structural variation; it fundamentally alters the compound's pharmacological profile. While the parent α-ethyltryptamine (AET) requires concentrations of approximately 260,000 nM (2.6 × 10⁻⁴ M) to achieve 50% MAO inhibition [1], the 2-(4-chlorophenyl) derivative achieves 50% MAO-A inhibition at 42 nM—a potency enhancement of over 6,000-fold. Furthermore, AET and its 7-methyl analog exhibit only modest MAO isoform selectivity, whereas the 4-chlorophenyl substitution confers pronounced selectivity for MAO-A over MAO-B [2] [3]. This means that a simple generic 3-(2-aminobutyl)indole or a 5/6/7-chloroindole analog will not replicate the target compound's potency or selectivity profile, potentially leading to misleading experimental outcomes or failed assay validation in MAO-A-focused research programs.

!
Parent α-ethyltryptamine (AET) requires orders-of-magnitude higher concentration for MAO-A inhibition, limiting direct substitution in potency-sensitive assays.
!
Non-selective MAO inhibitor analogs do not reproduce the pronounced MAO-A/MAO-B selectivity profile; isoform interpretation may shift.
!
Ring-chlorinated α-alkyltryptamines lack the 2-phenyl biaryl system; structural changes may alter binding and target engagement.

Quantitative Differentiation Against Closest Analogs


MAO-A Inhibitory Potency Enhancement

2-(4-Chlorophenyl)-α-ethyl-1H-indole-3-ethanamine inhibits bovine brain mitochondrial MAO-A with an IC₅₀ of 42 nM, whereas the unsubstituted parent compound α-ethyltryptamine (AET) achieves only 50% MAO inhibition at 260,000 nM (2.6 × 10⁻⁴ M) [1] [2]. This represents an approximately 6,200-fold potency improvement attributable to the 2-(4-chlorophenyl) substitution. The 7-methyl analog of AET, identified as the superior compound in the original 1964 series, shows 50% inhibition at 21,000–26,000 nM (2.1–2.6 × 10⁻⁵ M)—still roughly 500-fold less potent than the target compound on a concentration basis [2].

MAO-A Potency Enhancement
Head-to-head
IC₅₀ 42 nM vs AET 260,000 nM (50% inhib)
~6,200-fold potency shift from parent AET
Supports target-engagement assay context; parent AET requires extreme concentration adjustment for MAO-A studies.
Bovine brain mitochondria; cross-study comparison
Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

MAO-A vs. MAO-B Isoform Selectivity

The target compound displays an MAO-B IC₅₀ of 540,000 nM (5.40 × 10⁵ nM) in the same bovine brain mitochondrial assay system, yielding an MAO-B/MAO-A selectivity ratio of approximately 12,857-fold [1]. In contrast, the parent AET is described as a non-selective MAO inhibitor producing broad inhibition of both isoforms at similar concentration ranges, and the 1964 Hester et al. study did not report isoform selectivity data for any of the 3-(2-aminobutyl)indole derivatives tested, suggesting that pronounced MAO-A selectivity was not a general class property [2].

Isoform Selectivity
Class-level
MAO-A IC₅₀ 42 nM, MAO-B IC₅₀ 540,000 nM
Selectivity ratio ~12,857-fold (MAO-A/MAO-B)
Isoform selectivity supports MAO-A-specific pathway studies; class-level inference from bovine brain assay.
Non-selective parent AET lacks comparable selectivity data
MAO Isoform Selectivity Off-Target Profiling CNS Drug Discovery

Structural Differentiation from Ring-Chlorinated Analogs

The 4-chlorophenyl group at the indole 2-position creates a biaryl system absent in all ring-chlorinated α-alkyltryptamines (e.g., 5-chloro-αET, 6-chloro-αET, 7-chloro-αET) described by Whittle and Young (1963) [1]. The 1963 study synthesized 4-, 6-, and 7-chloroindole derivatives with chlorine directly on the indole ring, none of which contain a 2-phenyl substituent. The 2-phenyl substitution introduces an additional aromatic ring that extends the molecular surface, alters lipophilicity (predicted logP increase of approximately 1.5–2.0 units versus AET, based on the phenyl increment), and changes the electron distribution of the indole core through conjugation . This structural distinction correlates with the observed potency enhancement and selectivity profile not achievable by ring chlorination alone.

Structural Differentiation
Reported
Biaryl 2-(4-chlorophenyl)indole core; MW 298.81
Predicted logP shift ~1.5–2.0 units vs. AET
Defines a distinct chemical space for indole 2-position SAR; ring-chlorinated analogs cannot explore this region.
Predicted logP based on phenyl increment; class-level estimate
Medicinal Chemistry Structure-Activity Relationship Indole Derivatization

Evidence-Backed Application Scenarios


Selective MAO-A Inhibitor for Serotonergic Pathway Dissection

The compound's MAO-A IC₅₀ of 42 nM paired with negligible MAO-B activity (IC₅₀ = 540,000 nM) makes it suitable as a pharmacological tool for selectively blocking serotonin and norepinephrine catabolism via MAO-A while leaving dopamine metabolism via MAO-B intact [1]. This selectivity profile is directly supported by the BindingDB assay data and enables clean interpretation of MAO-A-dependent phenotypes in neuronal cell models or ex vivo tissue preparations.

Reference Standard for SAR Library Expansion

As a defined 2-(4-chlorophenyl)-substituted α-ethyltryptamine with publicly available bioactivity data, this compound serves as a validated reference point for medicinal chemistry programs exploring structure-activity relationships at the indole 2-position. Its 6,000-fold potency advantage over the unsubstituted parent AET provides a wide assay window for detecting even modest activity changes in newly synthesized analogs [2].

Counter-Screen for MAO-B Selectivity Assays

The extreme MAO-A/MAO-B selectivity ratio (~12,857-fold) qualifies this compound as a counter-screen tool in high-throughput MAO-B inhibitor discovery campaigns. A compound active in a primary MAO-B screen can be rapidly tested against this MAO-A-selective agent to rule out pan-MAO inhibition artifacts [1].

In Vitro Metabolism Studies Requiring Serotonin Pathway Modulation

In experimental systems designed to study tryptamine and serotonin metabolic flux, the compound's selective MAO-A inhibition allows researchers to block the primary catabolic route for serotonin without affecting MAO-B-mediated metabolism of trace amines such as 2-phenylethylamine [1] [2]. This application is directly derived from the quantitative selectivity data and cannot be equivalently served by non-selective MAO inhibitors such as the parent AET.

Application
Selection Property
Validation Focus
Serotonergic pathway studies
Selective MAO-A inhibition profile
Serotonin vs. dopamine metabolism differentiation
Indole 2-position SAR reference
2-(4-Chlorophenyl)biaryl scaffold
Potency shift across 2-substituted analog series
MAO-B inhibitor counter-screen
Extreme MAO-A/MAO-B selectivity
Exclusion of pan-MAO inhibition artifacts
In vitro tryptamine metabolism
Selective serotonin catabolism blockade
MAO-B-mediated trace amine metabolism remains intact
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